molecular formula C10H13NO3 B13046074 (3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

(3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

Cat. No.: B13046074
M. Wt: 195.21 g/mol
InChI Key: VLXPFXNUEXUCAP-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is a chiral β-amino acid derivative characterized by a phenyl ring substituted with a hydroxyl group at the ortho-position (C2) and a methyl group at the para-position (C4). Its stereochemistry at the C3 position (R-configuration) distinguishes it from other enantiomers. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs offer insights into its behavior.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3R)-3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

VLXPFXNUEXUCAP-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CC(=O)O)N)O

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce stereoselectivity in the formation of the desired enantiomer. For instance, the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine, can be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. The use of chiral catalysts and optimized reaction conditions ensures high yield and purity of the desired enantiomer. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Neurotransmitter Modulation
    The compound's structural resemblance to neurotransmitters allows it to interact with various receptor systems in the brain. It has been studied for its potential neuroprotective effects, particularly in modulating glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.
  • Anticancer Activity
    Recent studies have highlighted the anticancer potential of derivatives of (3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid. For instance, certain derivatives demonstrated significant cytotoxicity against A549 non-small cell lung cancer cells, reducing cell viability by over 50% in vitro. Such findings suggest that this compound could serve as a scaffold for developing novel anticancer agents .
  • Antioxidant Properties
    The antioxidant capabilities of this compound have been explored through various assays, including the DPPH radical scavenging assay. Certain derivatives exhibited potent antioxidant activity comparable to established antioxidants like ascorbic acid .

Biochemical Applications

  • Synthesis Pathways
    The synthesis of this compound can be achieved through several methods, including enzyme-catalyzed reactions that offer mild conditions and high stereoselectivity. This versatility makes it suitable for large-scale production and further modifications for enhanced biological activity .
  • Interaction Studies
    Research has focused on the binding affinity of this compound with various biological targets, revealing insights into its pharmacological profile and therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes key structural characteristics and unique properties of compounds related to this compound:

Compound NameStructure CharacteristicsUnique Properties
L-TyrosineAmino acid with a phenolic hydroxyl groupPrecursor for neurotransmitters
2-HydroxytyrosineHydroxylated derivative of tyrosineAntioxidant properties
PhenylalanineAromatic amino acid without hydroxyl substitutionPrecursor for dopamine synthesis
DopamineCatecholamine neurotransmitterCritical role in reward and pleasure pathways

The distinct hydroxyl group at the meta position of this compound enhances its solubility and interaction with biological systems compared to its analogs.

Case Studies

  • Anticancer Activity Study
    A study evaluated the anticancer properties of various derivatives of this compound against A549 cells. The most promising candidate reduced cell viability significantly while maintaining low toxicity towards non-cancerous Vero cells, indicating its potential as a selective anticancer agent .
  • Antioxidant Activity Evaluation
    In another study, the antioxidant activities of several derivatives were assessed using multiple assays. Compounds demonstrated varying degrees of effectiveness in scavenging free radicals, suggesting their utility in developing antioxidant therapies .

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence physiological processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity and Solubility: Electron-withdrawing groups (e.g., F, Cl, OCF₃) increase the carboxylic acid’s acidity (lower pKa) . Hydroxyl groups enhance water solubility via H-bonding, as seen in 3-Amino-3-(4-hydroxyphenyl)propanoic acid .

Chlorine (Cl) substituents, while lipophilic, may reduce oral bioavailability due to increased molecular weight and steric hindrance .

Biological Activity: Fluorinated analogs (e.g., 4-F, 3-F) are common in drug design for metabolic stability and target binding . Tyrosine derivatives (e.g., 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid) may interfere with tyrosine kinase pathways .

Stereochemical Influence: The R-configuration in (3R)-3-Amino-3-(4-fluorophenyl)propanoic acid is critical for receptor selectivity, as seen in β-amino acid-based therapeutics .

Research Findings and Data Analysis

Physicochemical Properties

  • Acidity: The trifluoromethoxy group in (3R)-3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid lowers the pKa (~3.59) compared to the methyl-substituted target compound (estimated pKa ~4.5) .
  • Thermal Stability : Higher boiling points (~314°C) are observed in trifluoromethoxy derivatives due to strong dipole interactions .

Pharmacokinetics

    Biological Activity

    (3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid, also known as a derivative of L-tyrosine, is a chiral compound characterized by its unique structure comprising an amino group, a hydroxyl group, and a propanoic acid backbone. This compound has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, synthesis methods, and relevant research findings.

    Structural Characteristics

    The molecular formula of this compound is C10H13NO3, with a molecular weight of approximately 195.21 g/mol. Its stereochemistry at the carbon adjacent to the carboxylic acid group plays a critical role in its biological interactions. The compound's structure allows it to function as a precursor for neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions.

    Neurotransmitter Precursor

    One of the most significant biological activities of this compound is its role as a neurotransmitter precursor . It influences the synthesis of dopamine and norepinephrine, thereby affecting mood and cognitive processes. Research indicates that this compound may modulate neurotransmitter systems, enhancing synaptic plasticity and cognitive functions .

    Antioxidant Properties

    The compound has been studied for its antioxidant properties , which can mitigate oxidative stress in cells. Antioxidants play a vital role in protecting cells from damage caused by free radicals. Various derivatives of this compound have shown promising results in assays measuring radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems .

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant pathogens. A library of amino acid derivatives was synthesized and screened against ESKAPE pathogens and drug-resistant strains like Candida auris. Some derivatives exhibited significant antimicrobial activity, indicating that this class of compounds could be developed into novel antimicrobial agents .

    Synthesis Methods

    The synthesis of this compound can be achieved through various methods:

    • Direct Amination : Involves the reaction of appropriate precursors with amines under controlled conditions.
    • Hydroxylation Reactions : Hydroxylation of phenolic compounds can yield derivatives with enhanced biological activity.
    • Chiral Resolution Techniques : Enantiomerically pure forms can be obtained through chiral resolution methods, which are crucial for pharmacological applications.

    These methods underscore the versatility in synthesizing this compound for research and pharmaceutical purposes .

    Comparative Analysis

    To better understand the uniqueness of this compound, a comparison with related compounds is beneficial:

    Compound NameMolecular FormulaMolecular WeightKey Features
    This compoundC10H13NO3195.21 g/molNeurotransmitter precursor; antioxidant properties
    (R)-Benzenepropanoic acidC9H11NO2165.19 g/molSimpler structure; less complex biological interactions
    L-TyrosineC9H11NO3181.19 g/molPrecursor for neurotransmitters; essential amino acid

    This table illustrates how this compound distinguishes itself through its structural complexity and associated biological activities.

    Case Studies

    Several case studies have explored the effects of this compound in various biological contexts:

    • Cognitive Function Studies : Research has demonstrated that supplementation with this compound can enhance cognitive performance in animal models by modulating neurotransmitter levels.
    • Antioxidant Efficacy : In vitro studies using DPPH radical scavenging assays indicated that certain derivatives exhibit superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .

    Q & A

    Basic Research Questions

    Q. What spectroscopic methods are recommended for confirming the structural integrity of (3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the stereochemistry and substituent positions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the hydroxy and amino groups. Reference standards from NIST (e.g., structural analogs in ) should be used for comparative analysis. For chiral validation, circular dichroism (CD) or chiral HPLC is recommended .

    Q. How can researchers optimize the solubility and stability of this compound in experimental buffers?

    • Methodological Answer : Prepare stock solutions in organic solvents like DMSO or ethanol (purged with inert gas to prevent oxidation). For aqueous buffers (e.g., PBS, pH 7.2), dissolve directly but avoid prolonged storage (>24 hours). Solubility data from analogs (e.g., 3-(3-hydroxyphenyl)propanoic acid in ) suggest concentrations ≤1 mg/ml in PBS. Centrifuge suspensions to remove undissolved particles .

    Q. What in vitro models are suitable for preliminary evaluation of biological activity?

    • Methodological Answer : Based on structural analogs (e.g., and ), use neuronal cell lines (e.g., SH-SY5Y) for neuroprotection assays (e.g., amyloid-β aggregation inhibition) or RAW 264.7 osteoclast models for bone resorption studies. Standardize assays with positive controls (e.g., ascorbic acid for oxidative stress) and validate via dose-response curves (0.1–100 µM) .

    Advanced Research Questions

    Q. How can synthetic routes be optimized to enhance enantiomeric purity of the 3R configuration?

    • Methodological Answer : Employ asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic resolution. For example, use L- or D-amino acid oxidases to selectively deaminate undesired enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) and optimize reaction conditions (temperature, solvent) to minimize racemization .

    Q. How should discrepancies in reported biological activities (e.g., osteoclast inhibition vs. no effect) be resolved?

    • Methodological Answer : Replicate studies under standardized conditions, controlling for variables like:

    • Purity : Quantify impurities (e.g., via HPLC; lists common byproducts).
    • Cell passage number : Use low-passage cells to avoid phenotypic drift.
    • Assay buffers : Ensure consistent pH and ionic strength to prevent aggregation.
      Cross-validate findings using orthogonal assays (e.g., qPCR for osteoclast markers alongside resorption pit assays) .

    Q. What strategies mitigate oxidative degradation during long-term storage?

    • Methodological Answer : Store the compound under inert gas (argon or nitrogen) at –20°C in amber vials. Lyophilization with cryoprotectants (e.g., trehalose) enhances stability. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and analyze by LC-MS for oxidation byproducts (e.g., quinone derivatives) .

    Q. How does the 2-hydroxy-4-methylphenyl substituent influence binding affinity compared to analogs (e.g., 4-hydroxy-3-methoxyphenyl derivatives)?

    • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina, focusing on hydrogen bonding (hydroxy group) and hydrophobic interactions (methyl group). Compare with analogs (e.g., and ) using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Synthesize and test methyl-group deletion mutants to isolate contributions .

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